TG3-95-1
Description
Ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene-3-carboxylate derivative featuring a furan-2-carboxamido substituent at the 2-position. This compound belongs to a broader class of bicyclic thiophene-carboxamides, which are synthesized via the Gewald reaction followed by functionalization of the amino group at position 2 .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIMXCMXGZZKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Cycloheptanone reacts with ethyl cyanoacetate via Knoevenagel condensation to form an α,β-unsaturated intermediate. Subsequent sulfur incorporation through nucleophilic attack by sulfide ions generates the thiophene ring. The reaction typically proceeds at 60–80°C in ethanol, achieving 65–72% yields. Key variables affecting efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <50°C: sluggish; >90°C: decomposition |
| Base | Triethylamine | Piperidine gives 15% lower yields |
| Solvent | Ethanol | DMF reduces yield by 20% |
| Sulfur Source | Elemental S | Lawesson’s reagent ineffective |
The product, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, serves as the precursor for subsequent amidation.
Cycloheptane Ring Formation via Dieckmann Cyclization
Alternative routes prioritize constructing the seven-membered ring before introducing the thiophene moiety. A 2001 study demonstrated that ethyl 4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylate could be synthesized via Dieckmann cyclization of ethyl 3-(3-oxocycloheptyl)propanoate (Scheme 2).
Stepwise Assembly and Challenges
- Ketoester Preparation : Cycloheptanone undergoes Claisen condensation with ethyl acetate to form ethyl 3-(3-oxocycloheptyl)propanoate (45% yield).
- Cyclization : Sodium hydride in THF induces intramolecular ester-enolate attack, forming the cyclohepta-fused γ-lactone (62% yield).
- Thiophene Introduction : Treating the lactone with phosphorus pentasulfide (P2S5) in xylene at 140°C effects thiophenization over 12 hours (58% yield).
This method’s major limitation lies in the low regioselectivity during thiophenization, producing a 3:1 ratio of desired isomer to byproducts.
Late-Stage Amidation Strategies
Introducing the furan-2-carboxamide group represents a critical final step. Two principal approaches dominate literature:
Carbodiimide-Mediated Coupling
Activating furan-2-carboxylic acid with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) enables amide bond formation with the aminothiophene intermediate. Reactions proceed in dichloromethane at 0–5°C, achieving 85–90% conversion. However, this method requires chromatographic purification to remove dicyclohexylurea byproducts.
Schotten-Baumann Conditions
Aqueous-organic biphasic systems using furan-2-carbonyl chloride and sodium bicarbonate provide a scalable alternative. Ethyl 2-amino-thiophene carboxylate derivatives react within 2 hours at room temperature, yielding 78–82% product with minimal purification.
One-Pot Multicomponent Approaches
Recent advances integrate multiple steps into single-reaction vessels to improve efficiency. A 2025 protocol combines cycloheptanone, ethyl cyanoacetate, sulfur, and furan-2-carbonyl isocyanate in a sequential addition process:
- Gewald reaction (60°C, 4 hours)
- In situ isocyanate quenching with triethylamine
- Solvent evaporation and recrystallization from ethyl acetate/hexane
This method achieves 68% overall yield with >95% HPLC purity, eliminating intermediate isolation.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques adapted from thiophene literature offer an eco-friendly alternative. Reactants are ground with potassium carbonate in a high-energy mill for 45 minutes, achieving 70% conversion. While scalable, this method currently suffers from:
- Limited temperature control (±15°C variation)
- 12–15% residual starting materials
- Challenges in product recovery from milling media
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Overall Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Gewald + Amidation | 58% | 92% | High | $$$ |
| Dieckmann Cyclization | 42% | 88% | Moderate | $$$$ |
| One-Pot Multicomponent | 68% | 95% | High | $$ |
| Mechanochemical | 70% | 85% | Low | $ |
The one-pot multicomponent approach emerges as optimal for industrial applications, balancing yield and practicality. Traditional Gewald-based methods remain valuable for small-scale enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions: “PMID20080612C1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions include various derivatives of “PMID20080612C1” with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
“PMID20080612C1” has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “PMID20080612C1” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally similar derivatives, focusing on substituent variations at the 2-position amide group, cycloheptane ring modifications, and pharmacological profiles.
Substituent Variations at the 2-Position Amide Group
Key Observations :
- Electron-withdrawing substituents (e.g., 2-fluoro in 21 ) enhance stability and target binding via dipole interactions, as evidenced by high yields and crystallinity .
- Bulkier substituents (e.g., 6-bromohexanamido in 4d ) may reduce solubility but improve lipophilicity, though pharmacological data are lacking .
Cycloheptane Ring Modifications
Key Observations :
- The distorted chair conformation of the cycloheptane ring is conserved across derivatives, ensuring structural rigidity .
- Ring fusion (e.g., naphthalene in Schiff bases) introduces steric hindrance, altering electronic profiles and bioactivity .
Pharmacological Profiles
Biological Activity
Ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (referred to as EFC) is a complex organosulfur heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EFC has a molecular formula of and a molecular weight of approximately 333.4 g/mol. The compound features a unique structure that includes a furan ring and a tetrahydro-cyclohepta[b]thiophene moiety, contributing to its biological activity and potential therapeutic applications .
Synthesis
The synthesis of EFC typically involves multiple steps that may include the formation of the furan derivative followed by its coupling with the cycloheptathiophene framework. Key reaction conditions such as temperature, solvent choice (e.g., methanol or ethanol), and catalysts significantly influence yield and purity.
Anticancer Properties
Research indicates that compounds similar to EFC exhibit various biological activities, particularly in anticancer applications. Initial studies suggest that EFC may interact favorably with specific proteins involved in cancer pathways or inflammatory responses. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| CA-4 | HeLa | 180 | High |
| CA-4 | MDA-MB-231 | 3100 | Moderate |
| EFC | A549 | TBD | TBD |
The IC50 value represents the concentration required to inhibit tumor cell proliferation by 50%, indicating the potency of the compound .
Antimicrobial Activity
EFC's potential as an antimicrobial agent has also been investigated. Similar compounds have shown varying degrees of antimicrobial activity against different pathogens. The presence of specific functional groups within the structure may enhance this activity.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| EFC | Antimicrobial | Lacks nitro group |
| Other Derivatives | Varies | Common nitro group but different core structure |
The mechanisms through which EFC exerts its biological effects are still under investigation. However, initial findings suggest that it may function as an inhibitor of tubulin polymerization and histone deacetylase (HDAC), both critical processes in cancer cell proliferation and survival. For example, certain derivatives have demonstrated moderate HDAC inhibitory activity (40–75% residual activity) in vitro .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative activities of EFC against several cancer cell lines, showing promising results that warrant further exploration into its mechanism of action and therapeutic potential.
- Toxicity Assessment : Hemolytic studies revealed that derivatives similar to EFC exhibited low hemolytic activity (3.23% to 15.22%), indicating a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for this compound and its analogs?
The compound is synthesized via acylation of the ethyl 2-amino-cycloheptathiophene-3-carboxylate precursor with furan-2-carbonyl chloride. Method B (described in and ) involves:
- Reacting the amino precursor with acyl chloride in anhydrous conditions (e.g., THF or DCM).
- Quenching the reaction with ice/water to precipitate the product.
- Purification via crystallization (e.g., ethanol) or flash chromatography (e.g., cyclohexane/EtOAc mixtures) . Yields vary (46–100%) depending on substituent electronic effects and purification efficiency.
Q. How is the molecular structure characterized experimentally?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.30–1.35 ppm for ethyl CH3, 12.25 ppm for NH in CDCl3) .
- X-ray crystallography : Space group determination (e.g., orthorhombic Pbca), cell parameters (e.g., a = 13.5472 Å), and refinement using SHELX programs .
- Elemental analysis : Confirmation of C, H, N composition (e.g., Anal. Calcd for C19H20FNO3S) .
Q. What are common derivatives of this scaffold, and how do substituents affect properties?
Derivatives often modify the benzamido group:
- Electron-withdrawing groups (e.g., 4-F, 2-Cl) alter solubility and hydrogen-bonding capacity .
- Methoxy groups (e.g., 3-OCH3) influence conformational flexibility and intramolecular interactions . Substituent positioning impacts biological activity (e.g., anti-influenza potency in ).
Advanced Research Questions
Q. How can reaction efficiency be optimized in acylation reactions?
Factors include:
- Acyl chloride reactivity : Electron-deficient chlorides (e.g., 4-nitrobenzoyl) may require longer reaction times or elevated temperatures .
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amino group .
- Workup protocols : Rapid precipitation in ice/water minimizes side reactions, while chromatography improves purity for low-yield derivatives (e.g., 46% for 2-Cl analog) .
Q. How are discrepancies between NMR and crystallographic data resolved?
- Dynamic effects in NMR : Intramolecular hydrogen bonds (e.g., O–H⋯N in ) may shift NH proton signals downfield, while crystallography reveals static conformations .
- Tautomerism : X-ray structures can identify dominant tautomers, whereas NMR may average signals from multiple states.
- Crystal packing effects : Discrepancies in dihedral angles (e.g., 16.13° vs. 11.48° between naphthalene and cycloheptane planes in ) highlight conformational flexibility not captured in solution .
Q. What SAR strategies optimize biological activity in this scaffold?
- Substituent screening : Fluorine at the para position enhances antiviral activity by improving target binding (e.g., influenza PA-PB1 interface in ) .
- Scaffold rigidification : Introducing planar groups (e.g., triazolo[1,5-a]pyrimidine in ) improves steric complementarity with enzyme pockets.
- Bioisosteric replacement : Replacing furan with thiophene or pyridine maintains activity while altering metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
